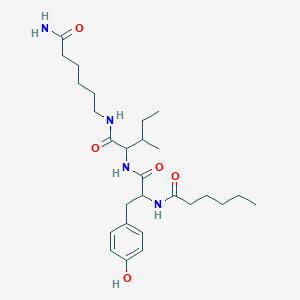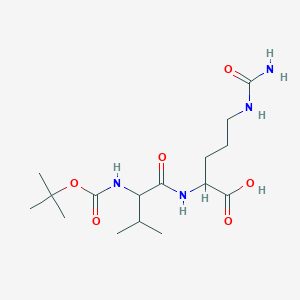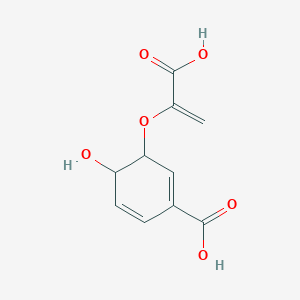![molecular formula C31H30FN5O4 B15286338 2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Danuglipron is a small-molecule glucagon-like peptide-1 receptor agonist developed by Pfizer. It is currently under investigation as an oral therapy for diabetes mellitus. This compound has shown promise in reducing weight and improving diabetic control in clinical trials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Danuglipron involves several key steps, including the use of palladium-catalyzed coupling reactions and saponification. One notable transformation in the synthesis is the saponification of the methyl ester to the corresponding acid using TBD as a base . The synthetic route includes the following steps:
Palladium-catalyzed coupling: This step involves the use of palladium on carbon (Pd/C) and triethylamine (Et3N) under hydrogen gas (H2) at 35 psi.
Saponification: The methyl ester is converted to the corresponding acid using TBD as a base in a mixture of methanol and tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for Danuglipron are not extensively detailed in the available literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Danuglipron undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Palladium on carbon (Pd/C): Used in coupling reactions.
Triethylamine (Et3N): Used as a base in coupling reactions.
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): Used as a base in saponification reactions.
Major Products Formed
The major product formed from the synthesis of Danuglipron is the final active pharmaceutical ingredient (API), which is a glucagon-like peptide-1 receptor agonist.
科学的研究の応用
Danuglipron has several scientific research applications, including:
Chemistry: Used as a model compound for studying small-molecule glucagon-like peptide-1 receptor agonists.
Biology: Investigated for its effects on glucose metabolism and weight reduction.
Medicine: Under clinical investigation for the treatment of type 2 diabetes mellitus and obesity.
Industry: Potential use in the development of new oral therapies for metabolic disorders.
作用機序
Danuglipron exerts its effects by acting as a glucagon-like peptide-1 receptor agonist. This mechanism involves:
Increasing insulin release: Danuglipron stimulates the release of insulin from pancreatic beta cells.
Lowering glucagon release: It reduces the release of glucagon, a hormone that raises blood glucose levels.
Slowing digestion: Danuglipron slows down the digestion of food, leading to increased feelings of fullness after eating.
類似化合物との比較
Similar Compounds
Lotiglipron: Another glucagon-like peptide-1 receptor agonist developed by Pfizer.
Orforglipron: A similar compound under investigation for its effects on glucose metabolism.
Uniqueness of Danuglipron
Danuglipron is unique in its oral formulation, which distinguishes it from other glucagon-like peptide-1 receptor agonists that are typically administered via injection. This oral availability makes it a more convenient option for patients .
特性
分子式 |
C31H30FN5O4 |
|---|---|
分子量 |
555.6 g/mol |
IUPAC名 |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39) |
InChIキー |
HYBAKUMPISVZQP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


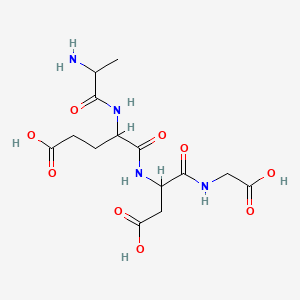
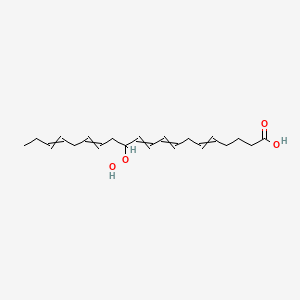
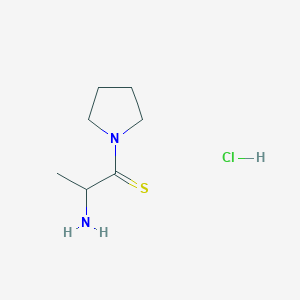
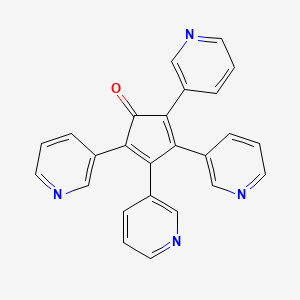
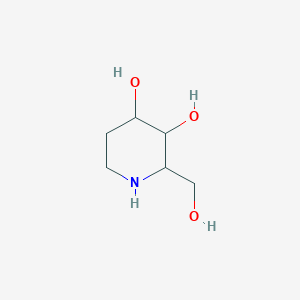
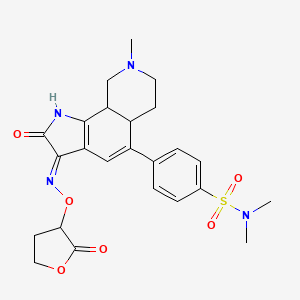
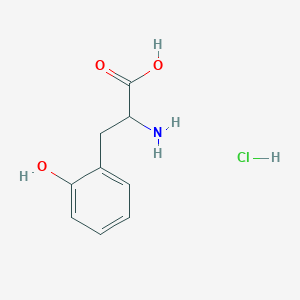
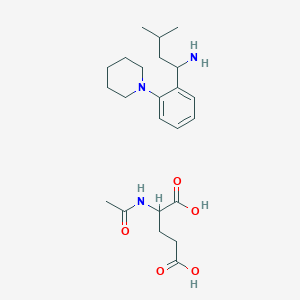
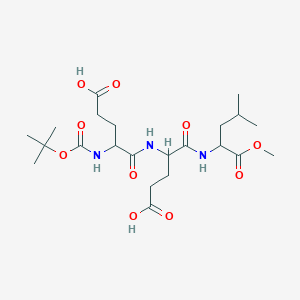
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B15286313.png)
![Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)](/img/structure/B15286319.png)
